molecular formula C16H23NO4 B13551842 Tert-butyl 3-(4-hydroxybenzyl)morpholine-4-carboxylate

Tert-butyl 3-(4-hydroxybenzyl)morpholine-4-carboxylate

Cat. No.: B13551842
M. Wt: 293.36 g/mol
InChI Key: FDTQLGJFIPZFJB-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzyl alcohol with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with tert-butyl chloroformate under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate is unique due to the presence of both a morpholine ring and a hydroxyphenyl group, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research fields.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-8-9-20-11-13(17)10-12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3

InChI Key

FDTQLGJFIPZFJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC2=CC=C(C=C2)O

Origin of Product

United States

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